5-BenzylBenzydamineHydrochloride

Descripción general

Descripción

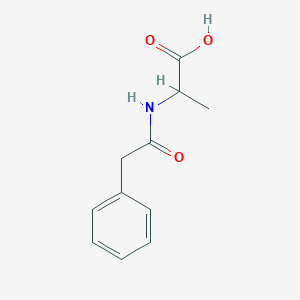

5-BenzylBenzydamineHydrochloride is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . This compound is primarily used for its anti-inflammatory and pain-relieving effects, making it valuable in medical and pharmaceutical applications .

Mecanismo De Acción

Target of Action

5-BenzylBenzydamine Hydrochloride, also known as Benzydamine, is a locally-acting Non-Steroidal Anti-Inflammatory Drug (NSAID) with combined local anesthetic and analgesic properties . It primarily targets inflamed tissues, providing symptomatic relief of pain in acute sore throat and oropharyngeal mucositis caused by radiation therapy .

Mode of Action

Benzydamine selectively binds to inflamed tissues . Despite being categorized as an NSAID, it demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . It has local anesthetic and analgesic properties, which facilitate its mechanism of action as an effective locally-acting NSAID .

Biochemical Pathways

It has been suggested that it has a notable in vitro antibacterial activity and shows synergism in combination with other antibiotics, especially tetracyclines, against antibiotic-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

Pharmacokinetics

Benzydamine is characterized as a drug of relatively low systemic clearance (ca. 160 ml min-1) but high volume of distribution (ca. 1101); the apparent terminal half-life in plasma is ca. 8 h . It is well absorbed after oral administration, as indicated by a mean systemic availability of 87 per cent . Absorption of the drug is low (less than 10 per cent of the dose) after its use as a mouthwash, or after its application as dermal cream and vaginal douche preparations .

Result of Action

The result of Benzydamine’s action is the relief of painful inflammatory conditions. When used as a mouthwash or spray, it may be used to treat traumatic conditions like pharyngitis following tonsillectomy or the use of a naso-gastric tube, inflammatory conditions like pharyngitis, aphthous ulcers and oral ulceration due to radiation therapy, dentistry operations and procedures, or more general conditions like sore throat, sore tongue, sore gums, mouth ulcers, or discomfort caused by dentures . When used as a topical cream, it may be employed to relieve symptoms associated with painful inflammatory conditions of the musculoskeletal system .

Análisis Bioquímico

Biochemical Properties

5-BenzylBenzydamineHydrochloride interacts with various enzymes and proteins in the body. It is a weak base, unlike aspirin-like NSAIDs which are acids or metabolised to acids . This unique property facilitates its mechanism of action as an effective locally-acting NSAID .

Cellular Effects

The compound exerts its effects on various types of cells and cellular processes. It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system

Molecular Mechanism

This compound exerts its effects at the molecular level. Although the indazole analogue benzydamine is a non-steroidal anti-inflammatory drug (NSAID), it has various physicochemical properties and pharmacologic activities that are different from those of traditional aspirin-like NSAIDs but facilitate benzydamine’s mechanism of action as an effective locally-acting NSAID with local anaesthetic and analgesic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-BenzylBenzydamineHydrochloride typically involves multiple steps. One method starts with 4-bromo-2-nitrobenzoic acid as the starting material. This compound undergoes a series of ten reactions, including nitration, reduction, and cyclization, to yield 5-BenzylBenzydamine . The reaction conditions are optimized to ensure high purity and yield, with the final product being purified to achieve a purity of 98% or higher .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is designed to be efficient and scalable, ensuring consistent quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the production of pharmaceutical-grade compounds .

Análisis De Reacciones Químicas

Types of Reactions

5-BenzylBenzydamineHydrochloride undergoes various chemical reactions, including:

Reduction: The reduction of nitroso derivatives to hydrazines, followed by cyclization, is a key step in its synthesis.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nitrous acid for nitration, sodium thiosulfate for reduction, and various organic solvents for purification . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and purity.

Major Products Formed

The major products formed from these reactions include various intermediates such as nitroso derivatives, hydrazines, and quaternary ammonium cations . These intermediates are crucial for the final synthesis of this compound.

Aplicaciones Científicas De Investigación

5-BenzylBenzydamineHydrochloride has a wide range of scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

Benzydamine: The parent compound, used for its anti-inflammatory and analgesic properties.

Indazole Derivatives: Other compounds in this class share similar anti-inflammatory properties but differ in their pharmacokinetic profiles.

Uniqueness

5-BenzylBenzydamineHydrochloride is unique due to its enhanced binding affinity to inflamed tissues and its ability to inhibit specific pro-inflammatory cytokines without affecting COX enzymes . This makes it a valuable compound for targeted anti-inflammatory therapies with reduced side effects.

Propiedades

Número CAS |

1797879-37-8 |

|---|---|

Fórmula molecular |

C26H29N3O |

Peso molecular |

399.5 g/mol |

Nombre IUPAC |

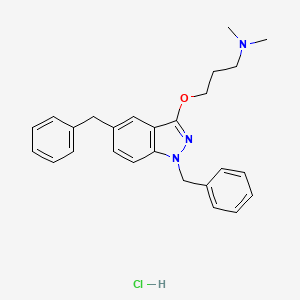

3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C26H29N3O/c1-28(2)16-9-17-30-26-24-19-23(18-21-10-5-3-6-11-21)14-15-25(24)29(27-26)20-22-12-7-4-8-13-22/h3-8,10-15,19H,9,16-18,20H2,1-2H3 |

Clave InChI |

KIODMZRQIHVXEE-UHFFFAOYSA-N |

SMILES |

CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl |

SMILES canónico |

CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3110342.png)

![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate](/img/structure/B3110402.png)

![N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine](/img/structure/B3110422.png)